molecular formula C13H16O B1589678 5-Tert-butyl-2,3-dihydroinden-1-one CAS No. 4600-86-6

5-Tert-butyl-2,3-dihydroinden-1-one

Cat. No. B1589678
CAS RN: 4600-86-6
M. Wt: 188.26 g/mol
InChI Key: IIJPVOVAVTZFRH-UHFFFAOYSA-N
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Description

5-Tert-butyl-2,3-dihydroinden-1-one, also known as 5-tert-butyl-1H-inden-2-one, is an organic compound with the molecular formula C11H14O. It is a colorless liquid that has a boiling point of 202.2 °C and a density of 0.958 g/cm3 at 25 °C. 5-Tert-butyl-2,3-dihydroinden-1-one is a key intermediate in the synthesis of several pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Application in Electrochemical Power Sources

    • Field : Chemistry
    • Summary : Catechols and their derivatives, such as 5-(tert-butyl)-2,3-dihydroxybenzenesulfonic acid, have a broad spectrum of functional properties, including complexation, redox behavior, association ability, and antioxidant activity. They are considered promising energy storage compounds in different types of electrochemical power sources, such as metal-ion batteries or redox flow batteries .
    • Methods : The barium salt of 5-(tert-butyl)-2,3-dihydroxybenzenesulfonic acid is prepared by the direct sulfonation of 4-tert-butylcatechol, by concentrated sulfuric acid. The procedure is green and atom-economic, providing the desired product in high yield after simple purification .
    • Results : The resulting product was characterized by the 1H and 13C nuclear magnetic resonance (NMR) and ESI-high resolution mass spectrometry (ESI-HRMS) .
  • Application in Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Summary : The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems leads to a series of structurally novel compounds with potential biological activity .
    • Methods : The synthesis of these compounds is achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
    • Results : The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
  • Application in Anti-Cancer Agents

    • Field : Medicinal Chemistry
    • Summary : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
    • Methods : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
    • Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
  • Application in Polymer Antioxidants

    • Field : Polymer Chemistry
    • Summary : Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is one of the most common polymer antioxidants, in part because of its comparatively low price .
    • Methods : It is widely used in commodity plastics, particularly in polyethylenes and polypropylene .
    • Results : It has approval for use in food contact materials, such as plastic food packaging in the EU and US, amongst others .
  • Application in Corrosion Inhibition

    • Field : Materials Science
    • Summary : 2-Amino-5-tert-butyl-1,3,4-thiadiazole inhibits the corrosion of brass in sea water samples .
    • Methods : The compound may be employed for the preparation of 9H-2,6-di-tert-butyl-9-(2-hydroxyphenyl)-bis(1,3,4-thiadiazolo)[3,2-a:3",2"-d]-1,3,5-triazin-8-ium chloride .
    • Results : The compound showed effective corrosion inhibition properties .
  • Application in Anti-Cancer Agents

    • Field : Medicinal Chemistry
    • Summary : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
    • Methods : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
    • Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
  • Application in Polymer Antioxidants

    • Field : Polymer Chemistry
    • Summary : Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is one of the most common polymer antioxidants, in part because of its comparatively low price .
    • Methods : It is widely used in commodity plastics, particularly in polyethylenes and polypropylene .
    • Results : It has approval for use in food contact materials, such as plastic food packaging in the EU and US, amongst others .
  • Application in Corrosion Inhibition

    • Field : Materials Science
    • Summary : 2-Amino-5-tert-butyl-1,3,4-thiadiazole inhibits the corrosion of brass in sea water samples .
    • Methods : The compound may be employed for the preparation of 9H-2,6-di-tert-butyl-9-(2-hydroxyphenyl)-bis(1,3,4-thiadiazolo)[3,2-a:3",2"-d]-1,3,5-triazin-8-ium chloride .
    • Results : The compound showed effective corrosion inhibition properties .

properties

IUPAC Name

5-tert-butyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14/h5-6,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJPVOVAVTZFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452543
Record name 5-tert-butyl-2,3-dihydroinden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2,3-dihydroinden-1-one

CAS RN

4600-86-6
Record name 5-(1,1-Dimethylethyl)-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4600-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-butyl-2,3-dihydroinden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Inden-1-one, 5-(1,1-dimethylethyl)-2,3-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-(4-tert-Butyl-phenyl)-3-chloro-propan-1-one (45.6 g, 447 mmol) was taken up in concentrated sulfuric acid (200 mL) and the resulting mixture was heated to 100° C. with stirring for 2.5 hours. TLC indicated that all of the starting material had been consumed. After cooling to room temperature, the reaction mixture was very carefully poured onto about 1 Kg of crushed ice. Then some diethyl ether was added and the mixture was stirred carefully until it had cooled to about room temperature. Ethyl acetate (1200 mL) was added and after partitioning, the layers were separated. The acidic layer was then further extracted with ethyl acetate (2×200 mL). The combined ethyl acetate layers were washed with saturated sodium bicarbonate (5×300 mL). Finally the ethyl acetate layer was dried over magnesium sulfate, filtered, concentrated and pumped to dryness to afford the title compound as a colorless oil (15.764 g).
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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